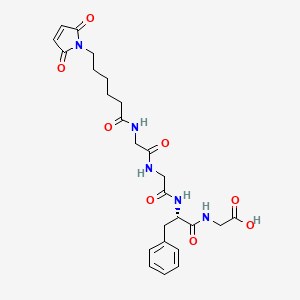
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde
Vue d'ensemble
Description
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde is a useful research compound. Its molecular formula is C9H3Cl3O3 and its molecular weight is 265.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conversion to 2,4,6-Trichloronitrobenzene : It is used in the conversion of 2,4,6-trichloroaniline to 2,4,6-trichloronitrobenzene and the nitration of 1,2,4-trichlorobenzene (Estes, 1976).
Synthesis of Sectorial Dendrimers : Asymmetric derivatives of benzene-1,3,5-tricarbaldehyde may serve as scaffolds for the synthesis of sectorial dendrimers and multifunctional molecules (Tullberg & Frejd, 2007).
Synthesis of 2-Arylbenzothiazoles : It efficiently catalyzes the synthesis of 2-arylbenzothiazoles and bisbenzothiazoles by condensation of 2-aminothiophenol with aldehydes under mild conditions (Maleki et al., 2011).
Study of Vibrational Spectra : 1,3,5-Trifluoro-2,4,6-trichlorobenzene is used in studying its vibrational spectra (Nielsen & Brandt, 1965).
Synthesis of Quinoline Ring Systems : It is used in the synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs for quinoline ring systems, biological evaluation, and synthetic applications (Hamama et al., 2018).
Improved Purity and Higher Yields : The synthesis of 1,3,5-Trichlorobenzene from aniline can lead to improved purity and higher yields in scientific research applications (Mehilal et al., 2002).
Photoactive Cross-linking Reagents : 1,3,5-Triazidobenzenes may find practical use as new photoactive cross-linking reagents for polymer chemistry and as starting compounds in organic synthesis and photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).
Recyclable Iodine Reagent : 2,4,6-Tris[(4-dichloroiodo)phenoxy]-1,3,5-triazine is a recyclable iodine reagent for chlorination and oxidation reactions (Thorat et al., 2013).
Applications in Medicine and Dye : 1,3,5-Benzenetriol has applications in medicine, dye, and other fields, with an estimated market prospect (Jianlong, 2007).
Efficient Preparation : Efficient preparation of 2,4,6-Tribromobenzene-1,3,5-tricarboxaldehyde can be used in scientific research applications (Holst et al., 2011).
Determining Impurities : A method is described for determining 1,3-dinitro-2,4,6-trichlorobenzene and 1,3-dinitro-2,4,5,6-tetrachlorobenzene in 1,3,5-trichloro-2,4,6-trinitrobenzene (Yasuda, 1973).
Propriétés
IUPAC Name |
2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3O3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRPHYKMIOOUIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1Cl)C=O)Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B8144833.png)




![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8144863.png)
